4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
4-Methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine-linked 2-methylpyrazolo[1,5-a]pyrazine moiety at position 5. This structure combines a pyrimidine scaffold—a common pharmacophore in medicinal chemistry—with a pyrazolo-pyrazine group, which is known for its role in modulating receptor binding and pharmacokinetic properties . The piperazine linker enhances solubility and facilitates interactions with biological targets, such as kinases or neurotransmitter receptors .
Properties
IUPAC Name |
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-12-9-13-16(17-3-4-23(13)20-12)22-7-5-21(6-8-22)14-10-15(24-2)19-11-18-14/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKSRAKZIYGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine is a versatile precursor due to its two reactive chlorine atoms, enabling sequential substitutions. Source details its use in synthesizing 4-amino-6-alkoxyl pyrimidines via ammonolysis and alkoxylation.
Procedure :
-
Amination at Position 4 :
-
React 4,6-dichloropyrimidine with ammonia or amines under controlled conditions (30–60°C, aqueous environment).
-
Example: Treatment with methylamine yields 4-methylamino-6-chloropyrimidine with >89% yield.
-
Key factors: Mol ratio of dichloropyrimidine to amine (1:2–8), temperature control to minimize side reactions.
-
-
Methoxylation at Position 6 :
Challenges :
-
Competing substitutions require careful stoichiometry and temperature control.
Synthesis of the Piperazine-Pyrazolo[1,5-a]pyrazine Fragment
The piperazine-linked pyrazolo[1,5-a]pyrazine moiety is synthesized separately and coupled to the pyrimidine core.
Pyrazolo[1,5-a]pyrazine Construction
Source highlights cyclocondensation strategies for pyrazolo[1,5-a]pyrimidines, adaptable to pyrazine analogs:
Method :
-
React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form dihydroxy-heterocycle intermediates.
-
Chlorination with phosphorus oxychloride introduces reactive sites for subsequent substitutions.
Example :
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution:
-
React chlorinated pyrazolo[1,5-a]pyrazine with piperazine in the presence of K₂CO₃ (room temperature, 94% yield).
-
Alternative: Use pre-formed 4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine for coupling.
Coupling of Pyrimidine and Piperazine-Pyrazolo[1,5-a]pyrazine
The final step involves attaching the piperazine-pyrazolo[1,5-a]pyrazine fragment to the 4-position of the pyrimidine.
Nucleophilic Aromatic Substitution
Conditions :
Buchwald-Hartwig Amination
For less reactive substrates, palladium-catalyzed coupling ensures efficient C-N bond formation:
-
Catalyst: Pd(OAc)₂/Xantphos.
-
Ligand: BINAP or DavePhos.
Optimization and Challenges
Regioselectivity
Purification
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions may use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms, known for its role in biological molecules like nucleobases.
- Piperazine Moiety : A cyclic amine that enhances binding interactions with biological targets.
- Pyrazolo[1,5-a]pyrazine Group : This less common structure may facilitate unique interactions with specific enzymes or receptors.
Biological Activities
Research indicates that 4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine exhibits several promising biological activities:
Enzyme Inhibition : The compound may inhibit various kinases, which are crucial in cellular signaling pathways. Kinase inhibitors are a significant class of therapeutic agents in cancer and other diseases.
Receptor Modulation : It has potential as a modulator of specific receptors, affecting cellular responses and signaling pathways.
Potential Therapeutic Applications
Based on its structural features and biological activities, the compound could be explored for various therapeutic applications:
- Cancer Treatment : Given its potential as a kinase inhibitor, it may be developed for oncology applications targeting specific cancer types.
- Neurological Disorders : The piperazine structure suggests possible interactions with neurotransmitter systems, indicating potential uses in treating conditions like anxiety or depression.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound could be investigated for antibacterial or antifungal applications.
Comparative Analysis of Related Compounds
The following table illustrates structural similarities between this compound and other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyrazolo[1,5-a]pyrimidine | Methyl substitution on pyrazole | Anticancer properties |
| 6-Methylpyrimidinyl-piperazine | Methyl group on the pyrimidine | Antimicrobial effects |
| Pyrazolo[3,4-d]pyrimidine derivatives | Fused ring system with varied substitutions | Enzyme inhibition |
These compounds share structural characteristics that may provide insights into the pharmacological potential of this compound.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related pyrazolo-pyrimidine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₈H₂₀N₈O.
Key Comparison Points
Structural Variations :
- Substituent Effects : The target compound’s 4-methoxy group likely enhances solubility compared to nitro-substituted analogs (e.g., ), while the 2-methylpyrazolo-pyrazine moiety may improve receptor binding specificity versus simpler pyrazolo-pyrimidines .
- Linker Flexibility : The piperazine linker in the target compound and FAUC 329 allows conformational adaptability, whereas rigid morpholine or benzyl groups (e.g., ) may restrict target engagement.
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions, akin to methods for pyrazolo-pyrimidines in . For example:
- Step 1 : Functionalization of pyrimidine with methoxy group.
- Step 2 : Piperazine coupling via Buchwald-Hartwig amination.
- Step 3 : Introduction of 2-methylpyrazolo-pyrazine via Suzuki-Miyaura coupling .
Biological Activity: FAUC 329: Exhibits nanomolar affinity for dopamine D3 receptors due to its trifluoromethylpyrimidine and piperazine groups . Antifungal Derivatives: Morpholine and indole substituents in enhance membrane permeability and antifungal efficacy.
Pharmacokinetic Profiles :
- The target’s molecular weight (~413.42 g/mol) aligns with Lipinski’s rule of five, unlike bulkier analogs (e.g., at ~529.60 g/mol), which may face bioavailability challenges.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 2-methylpyrazolo-pyrazine group in the target compound may confer selectivity toward kinases (e.g., JAK2/3) or neurotransmitter receptors, as seen in related scaffolds .
- Synthetic Challenges: Purification of multi-heterocyclic systems (e.g., pyrazolo-pyrazine) often requires advanced chromatographic techniques, as noted in .
- Therapeutic Potential: While direct data are lacking, the compound’s structural similarity to FAUC 329 and kinase inhibitors warrants further investigation in neurological or oncological models.
Biological Activity
4-Methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and the mechanisms through which it may exert its effects.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrazolo[1,5-a]pyrazine moiety and a piperazine ring, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 325.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₇O |
| Molecular Weight | 325.37 g/mol |
| CAS Number | 2640963-58-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This involves cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Piperazine Ring : The pyrazolo intermediate is reacted with a piperazine derivative under nucleophilic substitution conditions.
- Coupling with the Pyrimidine Moiety : The final step involves palladium-catalyzed cross-coupling reactions to attach the pyrimidine derivative.
Biological Activity
Research indicates that compounds containing piperazine and pyrazolo moieties exhibit significant biological activities, including:
1. Antitumor Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines can inhibit tumor cell proliferation. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological properties. Research has indicated that they can act as antagonists at adenosine receptors, which are implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases . The specific compound under discussion may similarly modulate these pathways.
3. Antimicrobial Activity
Preliminary studies suggest that compounds derived from similar structures possess antimicrobial properties. A series of piperazine-based compounds have shown moderate to excellent activity against various bacterial strains .
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Study on Antitumor Effects : A derivative with structural similarities to this compound was tested on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
- Neuroprotective Study : In a model of neurodegeneration, a piperazine-containing compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cells, possibly through modulation of adenosine receptors .
Q & A
Q. What are the recommended synthetic routes for preparing 4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Cyclization : Use precursors like 2-methylpyrazole with electrophiles (e.g., α,β-unsaturated carbonyl compounds) under microwave irradiation to enhance efficiency .
- Piperazine Coupling : Introduce the piperazine moiety via nucleophilic aromatic substitution (SNAr) at the pyrimidine ring. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) to improve yield .
- Methoxy Group Installation : Methoxylation using NaOMe or Cu-mediated O-alkylation under inert atmosphere to avoid oxidation .
Optimization Tips : Monitor reaction progress via TLC/HPLC, and use catalysts like Pd(PPh₃)₄ for cross-coupling steps .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Methodological Answer:
- Chromatography : Purify via flash column chromatography (silica gel, gradient elution with EtOAc/hexane) .
- Spectroscopic Analysis : Confirm structure using ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrazine protons) and HRMS .
- Purity Assessment : Use HPLC with a C18 column (ACN/H₂O mobile phase, UV detection at 254 nm) to achieve >98% purity .
Q. What preliminary biological assays are suitable for screening its activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based assays (ATP concentration: 10 µM, IC₅₀ determination via dose-response curves) .
- Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the compound’s piperazine-pyrazine conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/MeOH). Use SHELXL for refinement, focusing on torsion angles between piperazine and pyrazine rings to confirm chair vs. boat conformations .
- Electron Density Maps : Analyze residual density to identify disordered regions (e.g., methoxy group orientation). Apply restraints for thermal parameters (ADPs) to improve model accuracy .
Q. What strategies address discrepancies in biological activity data across cell lines?
Methodological Answer:
- Dose-Response Normalization : Use Z-factor to assess assay robustness. Replicate experiments in triplicate across cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Off-Target Profiling : Employ kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions. Cross-validate with siRNA knockdown of suspected targets .
Q. How can substituent variations on the pyrimidine ring enhance selectivity for a target receptor?
Methodological Answer:
- SAR Studies : Synthesize analogs with substituents at positions 2 and 4 (e.g., -Cl, -CF₃). Compare binding affinities via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with receptor structures (e.g., PDB: 4UB) to predict steric/electronic effects of substitutions .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
Methodological Answer:
- Rodent Studies : Administer compound intravenously (1 mg/kg) and orally (5 mg/kg) to assess bioavailability. Collect plasma samples at 0–24h for LC-MS/MS analysis (LLOQ: 1 ng/mL) .
- Metabolic Stability : Use liver microsomes (human/rat) to measure t₁/₂. Identify metabolites via UPLC-QTOF and compare with in silico predictions (e.g., Meteor Nexus) .
Analytical and Mechanistic Questions
Q. How can NMR spectroscopy differentiate between tautomeric forms of the pyrazolo[1,5-a]pyrazine core?
Methodological Answer:
- ¹H-¹⁵N HMBC : Detect through-bond correlations to nitrogen atoms. Tautomers exhibit distinct chemical shifts (e.g., δ 150–160 ppm for N1 vs. N2 environments) .
- Variable Temperature NMR : Record spectra at 25°C and −40°C. Broadening/resolution changes indicate dynamic equilibria between tautomers .
Q. What mechanistic insights explain the compound’s dual activity in kinase inhibition and antimicrobial effects?
Methodological Answer:
- Target Overlap : Screen for conserved ATP-binding pockets in bacterial DNA gyrase and human kinases (e.g., ABL1). Use competitive binding assays with ATP analogs .
- Transcriptomic Analysis : Perform RNA-seq on treated bacterial/human cells to identify differentially expressed pathways (e.g., SOS response vs. MAPK signaling) .
Data Contradiction and Reproducibility
Q. How to resolve conflicting IC₅₀ values reported in kinase inhibition assays?
Methodological Answer:
- Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM vs. 100 µM) and control inhibitors (e.g., staurosporine). Validate with orthogonal methods (e.g., radioactive filter-binding assays) .
- Buffer Optimization : Adjust pH (7.4–8.0) and Mg²⁺ levels (1–10 mM) to mimic physiological conditions .
Structural and Functional Analogues
Q. How does the compound compare to pyrazolo[1,5-a]pyrimidine derivatives with morpholine or trifluoromethoxy substituents?
Methodological Answer:
- Activity Comparison : Reference published data for analogs (e.g., 7-morpholinyl derivatives show antitumor activity; trifluoromethoxy analogs enhance metabolic stability) .
- LogP Analysis : Measure partition coefficients (shake-flask method) to correlate substituent hydrophobicity with membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
